

Applications of 2-Methyl-8-quinolinecarboxaldehyde in medicinal chemistry

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Compound of Interest

Compound Name:	2-Methyl-8-quinolinecarboxaldehyde
Cat. No.:	B8589487

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An overview of the medicinal chemistry applications of **2-Methyl-8-quinolinecarboxaldehyde**, a versatile scaffold for developing therapeutic agents. This document details its role in anticancer, antimicrobial, and enzyme-inhibiting drugs, complete with experimental protocols and data.

Introduction

2-Methyl-8-quinolinecarboxaldehyde, often existing as its tautomer 8-hydroxy-2-quinolinecarboxaldehyde, is a prominent heterocyclic compound in medicinal chemistry. Its structure, featuring a quinoline core with a reactive aldehyde group and a metal-chelating 8-hydroxyl group, makes it an ideal starting material for synthesizing a diverse range of biologically active molecules.^{[1][2]} The ability of the 8-hydroxyquinoline moiety to chelate essential metal ions like copper and zinc is often integral to the mechanism of action of its derivatives.^{[1][3][4]} This scaffold is a key component in the synthesis of Schiff bases and their metal complexes, which have demonstrated significant potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.^{[3][5][6]}

Synthesis Protocols

The synthesis of therapeutic candidates based on **2-Methyl-8-quinolinecarboxaldehyde** typically involves a multi-step process, starting with the oxidation of the methyl group, followed by condensation to form Schiff bases, and subsequent metal complexation.

Protocol 1: Synthesis of 8-Hydroxy-2-quinolinecarboxaldehyde

This protocol describes the oxidation of 8-hydroxy-2-methylquinoline to yield the core aldehyde scaffold.

Materials:

- 8-hydroxy-2-methylquinoline
- Selenium dioxide (SeO_2)
- Dioxane
- Water
- Silica gel for column chromatography

Procedure:

- Dissolve 8-hydroxy-2-methylquinoline in a mixture of dioxane and water.
- Add selenium dioxide to the solution.
- Reflux the reaction mixture. The progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Extract the crude product using an appropriate organic solvent (e.g., ethyl acetate).
- Purify the crude product by silica gel column chromatography to obtain pure 8-hydroxy-2-quinolinecarboxaldehyde.^[7]

Protocol 2: General Synthesis of Schiff Base Derivatives

This protocol outlines the condensation reaction between 8-hydroxy-2-quinolinecarboxaldehyde and a primary amine to form a Schiff base.

Materials:

- 8-Hydroxy-2-quinolinecarboxaldehyde
- A selected primary amine (e.g., 1-(2-aminoethyl)-piperidine)
- Ethanol or Methanol
- Potassium hydroxide (KOH)

Procedure:

- Prepare an ethanolic or methanolic solution of the chosen primary amine (2 mmol) and KOH (2 mmol).
- Add 8-hydroxy-2-quinolinecarboxaldehyde (2 mmol) to the solution.
- Stir the resulting orange solution for 1 hour at room temperature.^{[4][8]}
- The formation of the Schiff base can be monitored by TLC. The product can be used directly for the next step or isolated by solvent evaporation and recrystallization.

Protocol 3: General Synthesis of Metal (Cu(II), Zn(II)) Complexes

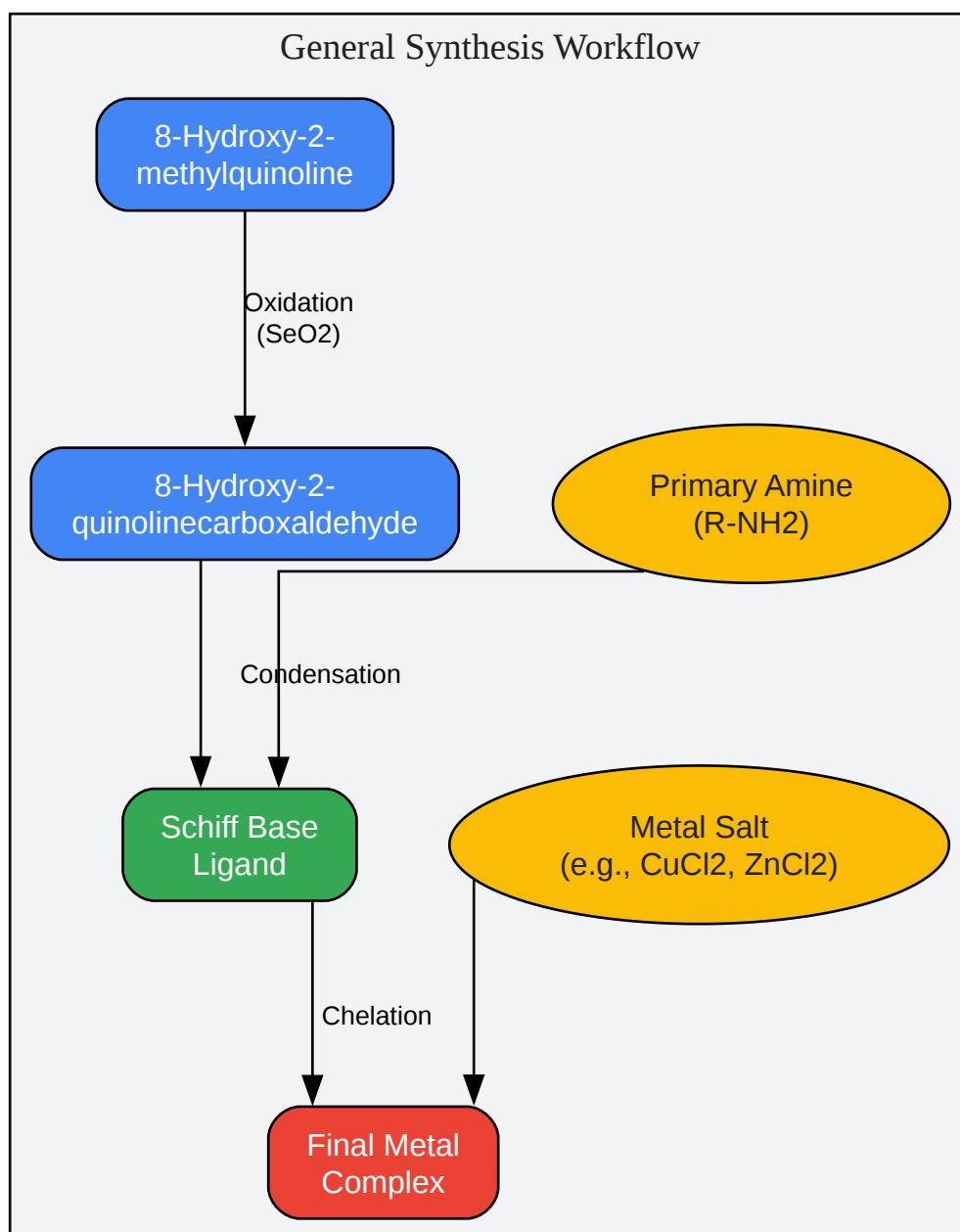
This protocol details the chelation of a Schiff base ligand with a metal salt.

Materials:

- Schiff base ligand solution from Protocol 2
- Metal(II) chloride salt (e.g., CuCl₂ or ZnCl₂)
- Dichloromethane
- Diethyl ether or n-hexane for recrystallization

Procedure:

- To the Schiff base solution from the previous step, add the metal(II) chloride salt (1 mmol).
- Stir the solution at room temperature for 1 hour.[4][8]
- Evaporate the solvent to obtain the crude metal complex.
- Dissolve the precipitate in dichloromethane, filter any impurities, and recrystallize with a suitable solvent like diethyl ether or n-hexane to yield the purified metal complex.[4][8]



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General workflow for synthesizing metal complexes.

Applications in Medicinal Chemistry

Derivatives of **2-Methyl-8-quinolincarboxaldehyde** have shown a wide array of biological activities, making them valuable in drug discovery.

Anticancer Activity

The anticancer potential of these compounds, particularly their metal complexes, is a significant area of research. The chelation of metal ions, especially copper, is believed to be a key factor in their ability to induce cancer cell death.^[3] Copper complexes of 8-hydroxyquinoline hydrazone have been shown to induce caspase-dependent apoptosis and cause cell cycle arrest in the S phase.^[3]

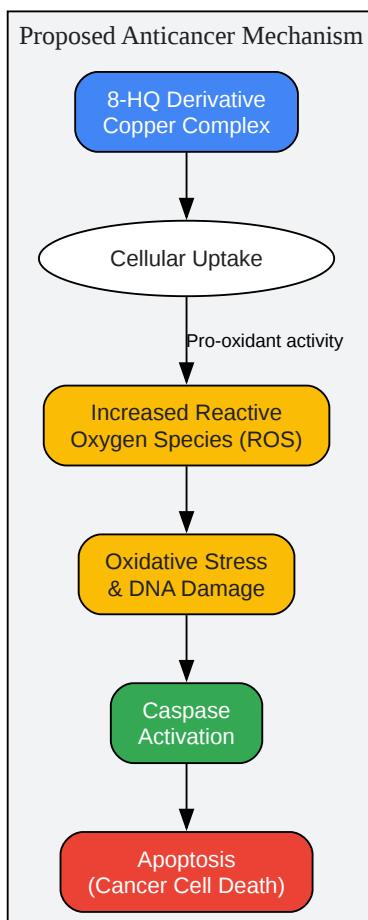
Quantitative Data: In Vitro Cytotoxicity

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
8-Hydroxy-2-quinolincarbaldehyde	Hep3B (Hepatocellular Carcinoma)	~5 (approx.)	[7]
Copper(II) Complex of a Hydrazone Derivative	A-375 (Melanoma)	< 10	[3]
Copper(II) Complex of a Hydrazone Derivative	A-549 (Lung)	< 10	[3]

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the control and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).



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Anticancer mechanism of 8-HQ copper complexes.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial properties.^{[1][9]} Modifications at the 2- and 8-positions of the quinoline ring can significantly enhance this activity. For instance, halogenated derivatives have shown potent inhibitory effects against various bacterial strains, including drug-resistant ones.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound	Bacterial Strain	MIC (μ M)	Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline	M. tuberculosis H37Rv	0.1	[10]
5,7-Dichloro-8-hydroxy-2-methylquinoline	M. smegmatis	1.56	[10]
5,7-Dichloro-8-hydroxy-2-methylquinoline	S. aureus (MSSA)	2.2	[10]
5,7-Dichloro-8-hydroxy-2-methylquinoline	S. aureus (MRSA)	1.1	[10]
8-O-prenyl derivative	S. aureus (Biofilm)	12.5	[10]

Experimental Protocol: Broth Microdilution for MIC Determination

- Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Add a standardized bacterial suspension (e.g., 5×10^5 CFU/mL) to each well.
- Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

Derivatives of **2-Methyl-8-quinolinecarboxaldehyde** have been explored as inhibitors of various enzymes, including carbonic anhydrases (CAs), which are involved in physiological

processes like pH regulation.[11][12]

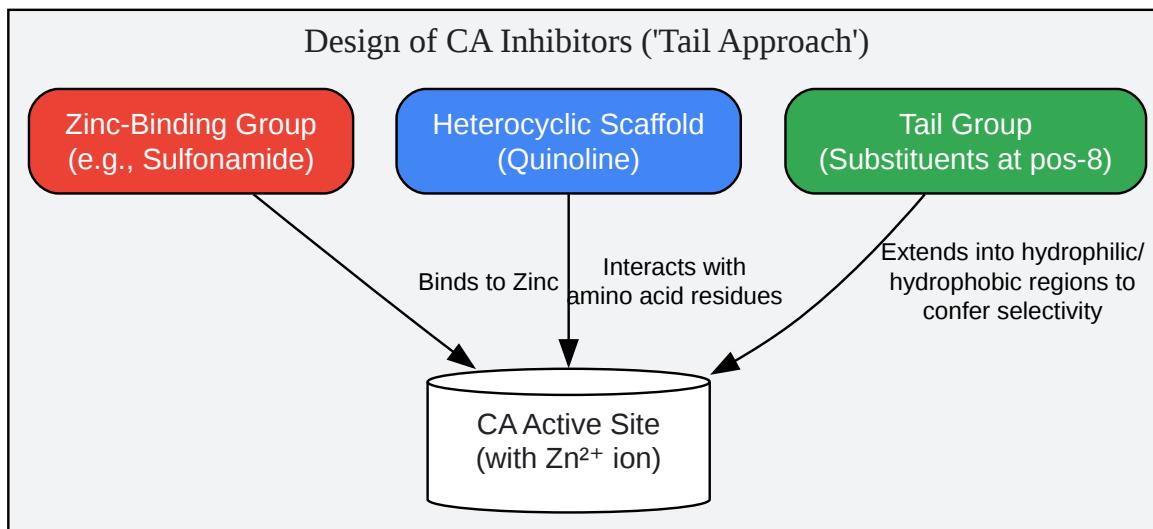
Quantitative Data: Carbonic Anhydrase Inhibition

Compound	CA Isoform	K _i (nM)	Reference
5h (8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide)	hCA I	61.9	[11][12]
5h (8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide)	hCA II	33.0	[11][12]
5a (8-(4-nitrobenzyloxy)…)	hCA II	88.4	[11][12]
5b (8-(2-bromobenzyloxy)…)	hCA II	85.7	[11][12]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

This method measures the inhibition of CA-catalyzed CO₂ hydration.

- Enzyme & Inhibitor: Pre-incubate the specific human carbonic anhydrase (hCA) isoform with various concentrations of the inhibitor.
- Reaction Initiation: Mix the enzyme-inhibitor solution with a CO₂-saturated aqueous buffer in a stopped-flow instrument. This initiates the hydration reaction.
- pH Monitoring: Monitor the change in pH over time using a pH indicator (e.g., p-nitrophenol). The rate of pH change is proportional to the enzyme activity.
- Data Analysis: Calculate the initial rates of reaction at different inhibitor concentrations. Determine the IC₅₀ and subsequently the inhibition constant (K_i) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten).[11]



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Design strategy for quinoline-based CA inhibitors.

Antiviral Activity

Derivatives of the 8-hydroxyquinoline scaffold have shown promise as antiviral agents, particularly against flaviviruses. They have been identified as potent inhibitors of viral proteases, such as the NS2B/NS3 protease of the Dengue virus (DENV2), which is essential for viral replication.[\[5\]](#)

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

- Virus-Compound Incubation: Incubate a known amount of virus (e.g., DENV2) with serial dilutions of the test compound for 1 hour at 37°C.
- Cell Infection: Add the virus-compound mixture to a confluent monolayer of susceptible host cells (e.g., Vero cells) and allow adsorption for 1-2 hours.
- Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
- Incubation: Incubate the plates for several days until visible plaques are formed.

- Staining & Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
- Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The concentration that reduces the plaque number by 50% (IC₅₀) is determined.[5]

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